Single-Crystal X‑Ray Structure: Unambiguous Identity Confirmation Absent for Most Analogs
The title compound has a fully refined single‑crystal X‑ray structure deposited in the Cambridge Structural Database (monoclinic P2₁/c; R₁ = 0.045 for 3058 observed reflections; unit cell: a = 19.1513(7), b = 11.1589(4), c = 7.5071(3) Å, β = 92.088(1)°, V = 1603.26(10) ų, Z = 4) [1]. In contrast, the mono‑chloro analog 1‑(4‑chlorophenyl)‑2‑[(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)sulfanyl]ethanone (CAS 724438‑89‑5), the bromo analog 2‑{[5‑(4‑bromophenyl)‑1,3,4‑oxadiazol‑2‑yl]sulfanyl}‑1‑(4‑chlorophenyl)ethanone, and the ortho‑chloro isomer (CAS 284668‑56‑0) have no published crystal structures to date. For procurement requiring verified identity—especially in regulated preclinical development—the availability of a solved crystal structure provides an orthogonal authentication method beyond NMR and MS, reducing the risk of receiving a mis‑assigned isomer or degradation product.
| Evidence Dimension | Availability of published single-crystal X-ray structure |
|---|---|
| Target Compound Data | Solved and published: monoclinic P2₁/c, R₁ = 0.045, Z = 4, full atomic coordinates deposited |
| Comparator Or Baseline | Mono‑chloro analog (CAS 724438‑89‑5): No published crystal structure. Bromo analog: No published crystal structure. Ortho‑Cl isomer (CAS 284668‑56‑0): No published crystal structure. |
| Quantified Difference | Crystal structure: Present (target) vs. Absent (all three closest analogs) |
| Conditions | Single‑crystal X‑ray diffraction; Mo Kα radiation, T = 273 K; data‑to‑parameter ratio 18.1:1 |
Why This Matters
A published crystal structure provides definitive identity proof for procurement specifications and regulatory documentation; analogs lacking this data carry higher risk of identity ambiguity or isomeric mis‑assignment.
- [1] Kumar, R., Hussain, S., Khan, K. M., Perveen, S. & Yousuf, S. (2017). Acta Crystallographica Section E, 73, 524–527. (Crystal data: R₁ = 0.045, P2₁/c, a = 19.1513(7), b = 11.1589(4), c = 7.5071(3) Å, β = 92.088(1)°, V = 1603.26(10) ų, Z = 4.) View Source
